REACTION_SMILES
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[Cl:1][c:2]1[c:3]([Cl:13])[c:4]([Cl:12])[c:5]([Cl:11])[c:6]([Cl:10])[c:7]1[C:8]#[N:9].[OH2:19].[S:14]([OH:15])(=[O:16])(=[O:17])[OH:18]>>[Cl:1][c:2]1[c:3]([Cl:13])[c:4]([Cl:12])[c:5]([Cl:11])[c:6]([Cl:10])[c:7]1[C:8]([NH2:9])=[O:15]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#Cc1c(Cl)c(Cl)c(Cl)c(Cl)c1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
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Type
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product
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Smiles
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NC(=O)c1c(Cl)c(Cl)c(Cl)c(Cl)c1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |